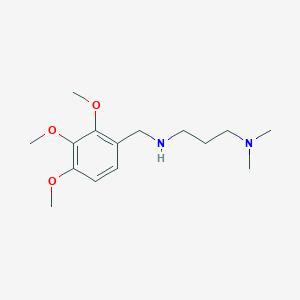

N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine is a Schiff base derivative, which is a class of compounds typically formed by the condensation of an amine with an aldehyde. Although the specific compound is not directly mentioned in the provided papers, the related Schiff base compounds synthesized from 3,4-dimethoxybenzaldehyde share structural similarities and can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of Schiff base compounds related to N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine involves the reaction of an aldehyde with an amine. In the case of the compounds studied in the first paper, 3,4-dimethoxybenzaldehyde was reacted with 2,2-dimethylpropane-1,3-diamine to form a Schiff base hydrate, and with butane-1,4-diamine to form another derivative . The condensation of formaldehyde with propane-1,3-diamine, as described in the second paper, resulted in various oligomeric products, suggesting that the reaction conditions can significantly influence the outcome of the synthesis .

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an imine group (-C=N-), which is typically coplanar with the adjacent aromatic ring. In the crystal structure of the Schiff base hydrate derived from 3,4-dimethoxybenzaldehyde, the two benzene rings form a dihedral angle, indicating a certain degree of flexibility in the molecular structure . This information can be extrapolated to suggest that the N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine would also exhibit a similar planar imine group and potentially similar dihedral angles between its aromatic rings.

Chemical Reactions Analysis

Schiff bases are known for their ability to participate in various chemical reactions, including but not limited to, coordination with metals, hydrogenation, and further condensation reactions. The oligomeric products formed from the condensation of formaldehyde with propane-1,3-diamine indicate that Schiff bases can polymerize under certain conditions, leading to a range of molecular weights and structures . This reactivity is an important aspect of Schiff bases and would be relevant to the compound of interest as well.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine are not detailed in the provided papers, the properties of related Schiff bases can be inferred. The crystal structure analysis of the Schiff base hydrate reveals the unit cell parameters and space group, which are indicative of the solid-state properties of these compounds . The oligomeric products from the condensation with formaldehyde suggest that the molecular weight and degree of polymerization can vary, which would affect the solubility, melting point, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Atmospheric Chemistry

Elm et al. (2016) investigated the molecular interactions between sulfuric acid and diamines, including propane-1,3-diamine, using computational methods. They found that diamines could potentially play a key role in the initial steps of new particle formation in the atmosphere due to their ability to stabilize sulfuric acid complexes efficiently. This study suggests that diamines containing secondary amino groups or longer carbon backbones offer more favorable reaction free energies, indicating a significant potential for atmospheric chemistry applications (Elm, Jen, Kurtén, & Vehkamäki, 2016).

Corrosion Inhibition

Louadi et al. (2017) explored the corrosion inhibition performance of two tetrakis pyrazole derivatives, including propane-1,3-diamine, for mild steel in 1.0 M HCl. Their research demonstrated that these derivatives act as effective corrosion inhibitors, with inhibition efficiencies following a specific order and showing predominantly cathodic behavior. This suggests potential applications in protecting metals against corrosion (Louadi, Abrigach, Bouyanzer, Touzani, Assyry, Zarrouk, & Hammouti, 2017).

Polymer Synthesis

Faghihi et al. (2010) synthesized a new series of poly(ester-imide)s using propane-1,3-diamine, demonstrating their solubility in common organic solvents and useful thermal properties. These polymers exhibit moderate glass transition temperatures and high thermal stability, making them suitable for applications requiring materials with good thermal properties and solubility in organic solvents (Faghihi, Shabanian, & Emamdadi, 2010).

Eigenschaften

IUPAC Name |

N',N'-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-17(2)10-6-9-16-11-12-7-8-13(18-3)15(20-5)14(12)19-4/h7-8,16H,6,9-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCFOTZCGAVWJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156338 |

Source

|

| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine | |

CAS RN |

626216-54-4 |

Source

|

| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)